

# Unveiling the Molecular Architecture of endo-BCN-PEG24-NHS Ester: A Technical Overview

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## Compound of Interest

Compound Name: *endo-BCN-PEG24-NHS ester*

Cat. No.: *B15621068*

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For researchers and professionals in the field of drug development and bioconjugation, a precise understanding of the chemical entities employed is paramount. This technical guide provides an in-depth look at the theoretical molecular weight and structural composition of **endo-BCN-PEG24-NHS ester**, a heterobifunctional linker critical in the synthesis of advanced biomolecules.

## Core Molecular Data

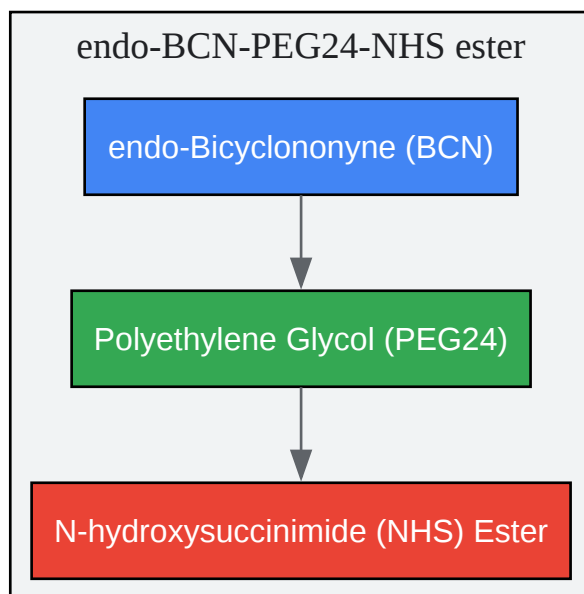
The fundamental physicochemical properties of **endo-BCN-PEG24-NHS ester** are summarized below. This data is essential for accurate stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Property	Value
Theoretical Molecular Weight	1419.64 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Chemical Formula	C66H118N2O30 <a href="#">[1]</a> <a href="#">[2]</a>

## Structural Composition

The **endo-BCN-PEG24-NHS ester** is a complex molecule comprised of three key functional components: an endo-Bicyclononyne (BCN) moiety, a polyethylene glycol (PEG) linker with 24 repeat units, and an N-hydroxysuccinimide (NHS) ester. This tripartite structure enables a versatile two-step conjugation strategy. The NHS ester facilitates the covalent attachment to

primary amines on proteins or other biomolecules, while the BCN group allows for a subsequent copper-free click chemistry reaction with azide-modified molecules.



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Diagram illustrating the modular components of the **endo-BCN-PEG24-NHS ester** linker.

## Experimental Considerations

While specific experimental protocols are highly application-dependent, the data presented herein is foundational for any quantitative work. For instance, in the preparation of antibody-drug conjugates (ADCs) or PROTACs, the precise molecular weight is critical for determining molar excess calculations to control the degree of labeling and to ensure reproducibility. The chemical formula allows for the calculation of the exact mass, which is indispensable for mass spectrometry-based characterization of the final conjugate. The solubility and stability of the linker, often detailed in supplier-specific documentation, should also be carefully considered when designing conjugation buffers and reaction conditions. It is recommended to consult the manufacturer's technical datasheets for detailed information regarding storage, solubility, and handling procedures to ensure the integrity of the reagent.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
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